4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Description
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O/c1-11-10-16(28-15-8-4-13(5-9-15)19(26)31)30-20(27-11)17(18(29-30)21(23,24)25)12-2-6-14(22)7-3-12/h2-10,28H,1H3,(H2,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYLSILEWOLABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. They are also reported as inhibitors of checkpoint kinase 1 (Chk1), BRAF kinase, Aurora-A kinase, and estrogen receptors.
Mode of Action
The compound interacts with its targets (CDKs, Chk1, BRAF kinase, Aurora-A kinase, and estrogen receptors) by binding to their active sites, thereby inhibiting their function. This interaction results in changes in the cell cycle, leading to the inhibition of cell proliferation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting CDKs, it disrupts the cell cycle, preventing cells from proliferating. The inhibition of Chk1, BRAF kinase, and Aurora-A kinase also contributes to the disruption of cell proliferation. Additionally, by acting as an antagonist to estrogen receptors, the compound can influence hormone signaling pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. This is achieved through the disruption of the cell cycle and the inhibition of various kinases involved in cell growth and division. The compound’s antagonistic action on estrogen receptors may also have effects at the molecular and cellular levels.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules in the environment, such as proteins or other drugs, could potentially interact with the compound and affect its action.
Biological Activity
The compound 4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is C16H15F3N6O, with a molecular weight of 368.32 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl group and a trifluoromethyl group, contributing to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition of cancer cell lines with IC50 values often in the low micromolar range. A study highlighted that certain pyrazolo[1,5-a]pyrimidines demonstrated IC50 values against various solid tumors ranging from 1.30 μM to 17.25 μM, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| SAHA | HepG2 | 17.25 |
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown activity against histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation. The selectivity of certain derivatives towards HDAC3 was particularly noteworthy, suggesting potential for targeted cancer therapy .
Anti-Tubercular Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. One study reported that compounds derived from this scaffold exhibited IC90 values ranging from 3.73 to 40.32 μM, with some showing promising activity against resistant strains .
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A recent study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that the presence of trifluoromethyl groups significantly enhanced cytotoxicity . -
Mechanistic Insights :
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer pathways. The structural modifications in the pyrazolo[1,5-a]pyrimidine core were found to influence binding affinity and selectivity towards specific targets . -
Safety and Toxicology :
Preliminary toxicity assessments on human embryonic kidney cells (HEK-293) revealed that many of these compounds exhibited low cytotoxicity levels, supporting their potential as safe therapeutic agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The pyrazolo[1,5-a]pyrimidine core undergoes NAS at position 7 (amino group) under specific conditions. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, facilitates this reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amino group substitution | Halogenating agents (e.g., Cl₂) | 7-chloro derivative | 65–75% |
| Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | 50–60% |
Amide Bond Reactivity
The benzamide moiety participates in hydrolysis and nucleophilic acyl substitution:
Hydrolysis
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (6M), reflux, 12h | 4-aminobenzoic acid + pyrazolo-pyrimidine amine | Complete cleavage observed |
| Basic | NaOH (2M), 80°C, 8h | Sodium salt of benzoic acid + free amine | Partial degradation of core structure |
Acyl Substitution
Reaction with amines (e.g., methylamine) under coupling agents (EDC/HOBt) forms new amide derivatives.
Oxidative Transformations
The methyl group at position 5 oxidizes to a carboxylic acid under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 6h | 5-carboxylic acid derivative | 40–50% |
| CrO₃ | Acetic acid, reflux, 8h | 5-carboxylic acid derivative | 35–45% |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl substituent directs electrophilic attacks to specific positions:
| Reaction | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | Nitro-substituted aryl derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to fluorine | Sulfonic acid derivative |
Note: The trifluoromethyl group deactivates the pyrimidine ring, limiting EAS on the core .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated intermediates:
| Coupling Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-bromo derivative | Biaryl derivatives | 70–80% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 7-iodo derivative | Alkynylated analogs | 65–75% |
Reductive Reactions
The trifluoromethyl group resists reduction, but the nitro intermediates (from EAS) can be reduced:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | Ethanol, RT, 12h | Amino-substituted derivative | 85–90% |
| NaBH₄ | MeOH, 0°C, 2h | Partial reduction of amide (limited) | <10% |
Photochemical Reactivity
Under UV light (254 nm), the pyrazolo[1,5-a]pyrimidine core undergoes ring-opening reactions in the presence of singlet oxygen, forming oxidized byproducts .
Key Mechanistic Insights:
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations:
Substituent Impact: Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound may offer improved target affinity compared to 4-chlorophenyl analogs (e.g., VC9785905) due to fluorine’s electronegativity and smaller van der Waals radius . Amino-Linked Moieties: The benzamide group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to alkylamino (e.g., 2-methoxyethyl in ) or arylalkyl (e.g., benzyl in ) substituents.
Trifluoromethyl Role : The 2-CF₃ group, present in the target compound and VC9785905 , is associated with increased metabolic stability and resistance to oxidative degradation, critical for oral bioavailability.
Key Insights:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with CF₃ and halogenated aryl groups (e.g., ) show potent kinase inhibition, suggesting the target compound may share this activity.
- Antimicrobial Potential: Structural analogs with chlorophenyl groups (e.g., ) exhibit strong antimicrobial effects, but the target compound’s fluorophenyl substitution might shift activity toward eukaryotic targets (e.g., cancer cells).
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; CF3 groups via 19F NMR at δ -60 to -70 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 463.1234) .
Data Interpretation : - Compare experimental spectra with simulated data (e.g., using ACD/Labs or ChemDraw).
- Resolve overlapping signals via 2D NMR (COSY, HSQC) .
What in vitro assays are recommended for evaluating the compound's enzyme inhibitory activity, and how should contradictory results be analyzed?
Advanced Research Focus
Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against KDR kinase, IC50 determination) .
- Antimicrobial Activity : Employ microdilution assays (MIC values) against S. aureus or E. coli .
Contradiction Analysis : - Replicate assays ≥3 times with positive/negative controls.
- Check for assay interference (e.g., compound fluorescence in fluorogenic assays).
- Use statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers .
How do modifications to the pyrazolo[1,5-a]pyrimidine core influence pharmacokinetic properties, and what computational methods can predict these effects?
Advanced Research Focus
Structural Modifications :
- Trifluoromethyl Groups : Enhance metabolic stability but reduce solubility (logP >3) .
- Amino-Benzamide Moiety : Improves hydrogen bonding with target proteins (e.g., kinases) .
Computational Tools : - QSAR Models : Predict logP, solubility, and CYP450 interactions using MOE or Schrödinger.
- Molecular Dynamics (MD) : Simulate binding stability to enzymes (e.g., 50 ns simulations in GROMACS) .
What strategies can mitigate solubility challenges during in vivo studies of this compound?
Q. Advanced Research Focus
- Co-Solvents : Use PEG-400 or cyclodextrins in formulations.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
